Benzofuran-7-boronic acid

Organic Synthesis Suzuki-Miyaura Cross-Coupling Ultrasound-Assisted Synthesis

Benzofuran-7-boronic acid (CAS 1432610-21-3) is an essential heteroarylboronic acid that enables precise Suzuki-Miyaura coupling at the 7-position of the benzofuran core. This specific regioisomer is irreplaceable for constructing 7-arylated benzofuran scaffolds found in patented antiviral and anticancer agents, OLED emitters, and agrochemical active ingredients. Using an incorrect regioisomer (e.g., 2- or 5-position) produces a structurally distinct compound with compromised biological activity and electronic properties. Procure this 98% purity building block to ensure correct regiochemistry for target engagement, lead optimization, and materials development.

Molecular Formula C8H7BO3
Molecular Weight 161.95
CAS No. 1432610-21-3
Cat. No. B3021805
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzofuran-7-boronic acid
CAS1432610-21-3
Molecular FormulaC8H7BO3
Molecular Weight161.95
Structural Identifiers
SMILESB(C1=C2C(=CC=C1)C=CO2)(O)O
InChIInChI=1S/C8H7BO3/c10-9(11)7-3-1-2-6-4-5-12-8(6)7/h1-5,10-11H
InChIKeyGCDOPNZOLYBYNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzofuran-7-boronic acid (CAS 1432610-21-3): Synthesis, Structure, and Applications


Benzofuran-7-boronic acid (CAS 1432610-21-3) is a heteroarylboronic acid derivative characterized by a benzofuran core and a boronic acid group at the 7-position . With a molecular weight of 161.95 g/mol and the formula C8H7BO3 , this compound is a key building block in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions for forming carbon-carbon bonds [1]. It serves as a versatile intermediate for constructing complex molecular architectures in pharmaceutical development, materials science, and agrochemical research [2].

Why Generic Benzofuran Boronic Acids Are Not Interchangeable: Critical Regioisomeric Differences in Reactivity and Application


Substituting benzofuran-7-boronic acid with a different regioisomer (e.g., the 2-, 5-, or 6- position) or a simpler phenylboronic acid is not chemically or economically sound for critical applications [1]. The boronic acid group's position on the benzofuran ring dictates the regiochemistry of subsequent cross-coupling reactions, directly impacting the structure and properties of the final product [2]. For instance, coupling at the 7-position yields a distinct substitution pattern on the benzofuran core compared to coupling at the 2- or 5-position, leading to different molecular shapes, electronic properties, and biological activities . This regiospecificity is paramount in medicinal chemistry, where even minor structural changes can drastically alter a drug candidate's binding affinity, selectivity, and pharmacokinetic profile [3]. Therefore, using a generic or incorrect regioisomer would result in a different compound with potentially compromised or entirely different performance, negating the purpose of a targeted synthesis and wasting valuable R&D resources [4].

Benzofuran-7-boronic acid (CAS 1432610-21-3) Quantitative Evidence for Superior Performance Over Analogs


Quantified Synthetic Efficiency: Superior Coupling Yields in Suzuki-Miyaura Reactions Compared to Heteroaryl Bromides

In a direct application, benzofuran-7-boronic acid enabled the synthesis of arylated benzofuran-triazole hybrids with yields ranging from 70% to 92% under ultrasound-assisted, additive-free conditions [1]. This performance is demonstrably superior to traditional methods that rely on the synthesis of benzofuran-endowed aryl halides as coupling partners. For instance, the preparation of an equivalent benzofuran-7-bromide intermediate is a multi-step process that often results in overall lower yields due to the challenges of selective electrophilic aromatic substitution on the benzofuran ring [2]. While direct yield data for synthesizing a specific benzofuran-7-halide is not reported in the cited study, the use of the boronic acid circumvents this low-yielding step entirely, providing a more efficient and higher-yielding route to the desired biaryl product [1].

Organic Synthesis Suzuki-Miyaura Cross-Coupling Ultrasound-Assisted Synthesis

Proven Utility in Patented Pharmaceutical Compositions: Direct Application in Antiviral and OLED Technologies

Benzofuran-7-boronic acid (CAS 1432610-21-3) is specifically cited as a key intermediate in granted and pending patents for high-value applications, demonstrating its verified role in industrial and therapeutic innovation [1]. In contrast, while other benzofuran boronic acid regioisomers like 2-boronic acid (CAS 98437-24-2) and 5-boronic acid (CAS 331834-13-0) are commercially available, their specific use in granted patents with such detailed and high-value applications is less frequently documented in the public domain [2].

Medicinal Chemistry Antiviral Agents OLED Materials

Synthetic Accessibility: Overcoming Barriers to C7-Functionalized Benzofuran Scaffolds

Traditional electrophilic aromatic substitution methods for functionalizing the benzofuran ring are often regioselective for the C2 and C3 positions, making direct access to 7-substituted derivatives challenging [1]. Benzofuran-7-boronic acid derivatives were identified as being inaccessible using conventional borylation methods, but were newly accessible using an alkoxyboration reaction [2]. This synthetic gap is a major differentiator.

Organic Synthesis C-H Borylation Alkoxyboration

High-Value Application Scenarios for Benzofuran-7-boronic acid (CAS 1432610-21-3) Based on Verified Evidence


Medicinal Chemistry: Synthesis of Antiviral and Anticancer Drug Candidates

Benzofuran-7-boronic acid is the preferred building block for constructing 7-arylated benzofuran scaffolds found in patented antiviral and anticancer agents . As demonstrated, its use in Suzuki-Miyaura coupling provides an efficient and high-yielding route to these complex heterocyclic cores, which are essential for the development of new therapeutic entities [1]. Procuring this specific isomer ensures the correct regiochemistry for target engagement and biological activity, directly supporting drug discovery and lead optimization programs.

Materials Science: Development of Advanced Organic Light-Emitting Diodes (OLEDs)

The compound's specific citation in patents related to organic electroluminescent devices confirms its role in synthesizing functional materials for next-generation displays and lighting . The benzofuran core is a common motif in OLED emitters and host materials, and the 7-boronic acid provides the precise attachment point for tuning the molecule's electronic and photophysical properties. This regiospecificity is critical for achieving desired color purity, efficiency, and device stability.

Chemical Biology: Synthesis of Functionalized Oligonucleotide Probes

Benzofuran boronic acid substrates have been successfully employed in the post-synthetic modification of oligonucleotides (ONs) via Suzuki-Miyaura cross-coupling, enabling the creation of labeled probes for biological research [2]. The method allows for the direct attachment of a benzofuran moiety to a DNA strand, demonstrating the boronic acid's utility in bioconjugation and chemical biology applications. This approach is valuable for developing fluorescent probes, affinity tags, and studying nucleic acid interactions.

Agrochemical Research: Design of Novel Crop Protection Agents

Given its established role as a versatile building block in patent literature, benzofuran-7-boronic acid is a strategic choice for agrochemical discovery [1]. The benzofuran scaffold is a privileged structure in the design of fungicides, herbicides, and insecticides. Access to the 7-boronic acid allows researchers to efficiently explore structure-activity relationships around this core, expediting the identification of new, potent, and selective active ingredients for crop protection.

Technical Documentation Hub

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